(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate (alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate Dextrofemine is a member of amphetamines.
Brand Name: Vulcanchem
CAS No.: 1590-35-8
VCID: VC20922912
InChI: InChI=1S/C18H23NO.C4H4O4/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h3-12,15-16,19H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)
SMILES: CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol

(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate

CAS No.: 1590-35-8

Cat. No.: VC20922912

Molecular Formula: C22H27NO5

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate - 1590-35-8

Specification

Description Dextrofemine is a member of amphetamines.
CAS No. 1590-35-8
Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
IUPAC Name but-2-enedioic acid;N-(1-phenoxypropan-2-yl)-1-phenylpropan-2-amine
Standard InChI InChI=1S/C18H23NO.C4H4O4/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h3-12,15-16,19H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Standard InChI Key PVNHTDOWUIYZFC-UHFFFAOYSA-N
Isomeric SMILES CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
SMILES CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

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